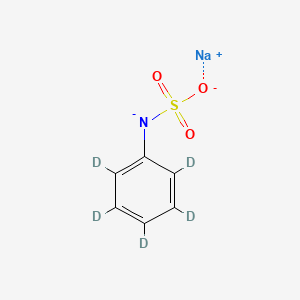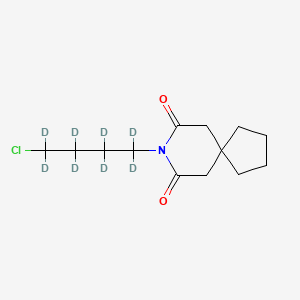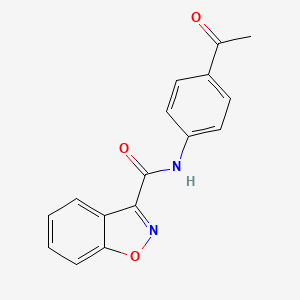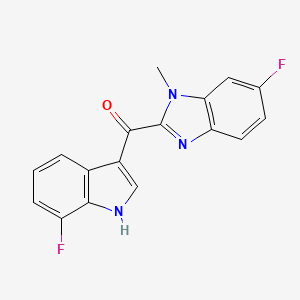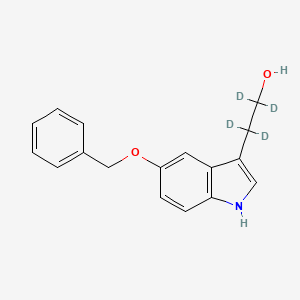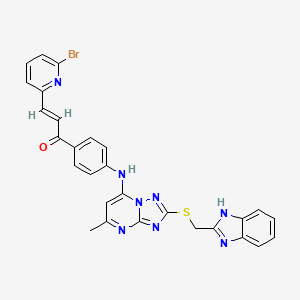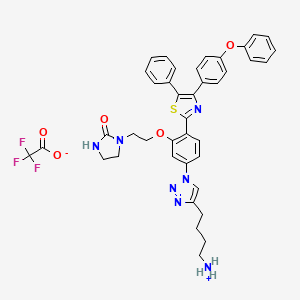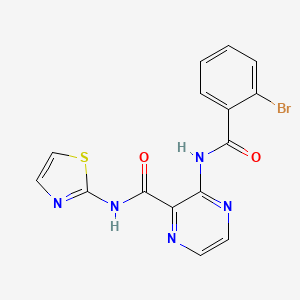
MtMetAP1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MtMetAP1-IN-1 is a chemical compound known for its inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound specifically targets methionine aminopeptidase 1, an enzyme crucial for the survival and virulence of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MtMetAP1-IN-1 involves the preparation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides. The reaction conditions typically include the use of various divalent cations, with iron being the most probable cofactor . The compound is synthesized through a series of steps involving the formation of intermediate compounds, followed by their conversion into the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
MtMetAP1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the presence of solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for further research and development.
Scientific Research Applications
MtMetAP1-IN-1 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of methionine aminopeptidase 1 and its effects on Mycobacterium tuberculosis.
Biology: Employed in studies to understand the role of methionine aminopeptidase 1 in bacterial survival and virulence.
Medicine: Investigated as a potential therapeutic agent for the treatment of tuberculosis, particularly in cases involving drug-resistant strains.
Mechanism of Action
MtMetAP1-IN-1 exerts its effects by inhibiting methionine aminopeptidase 1, an enzyme essential for the survival of Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, preventing it from catalyzing the removal of methionine residues from nascent proteins. This inhibition disrupts protein synthesis and leads to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Methionine Aminopeptidase Inhibitors: Other inhibitors targeting methionine aminopeptidase 1, such as UST-001, exhibit similar inhibitory activity against Mycobacterium tuberculosis.
Antimycobacterial Agents: Compounds like isoniazid and rifampicin, which are commonly used to treat tuberculosis, also target essential bacterial processes but through different mechanisms.
Uniqueness
MtMetAP1-IN-1 is unique in its specific targeting of methionine aminopeptidase 1, making it a valuable tool for studying the enzyme’s role in bacterial survival and for developing new therapeutic strategies against tuberculosis. Its preference for certain divalent cations, such as nickel, further distinguishes it from other inhibitors .
Properties
Molecular Formula |
C15H10BrN5O2S |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H10BrN5O2S/c16-10-4-2-1-3-9(10)13(22)20-12-11(17-5-6-18-12)14(23)21-15-19-7-8-24-15/h1-8H,(H,18,20,22)(H,19,21,23) |
InChI Key |
VPTOYPLZJFLEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CN=C2C(=O)NC3=NC=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
